molecular formula C18H22N6O2 B6458911 2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549056-34-8

2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No. B6458911
CAS RN: 2549056-34-8
M. Wt: 354.4 g/mol
InChI Key: LZJSACJJMPQCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a 2-methyl-1,3-oxazole ring, a piperidine ring, a pyrazole ring, and a pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 2-methyl-1,3-oxazole ring could be synthesized using a diazotization reaction . The piperidine ring could be introduced through a series of reactions involving amines . The pyrazole and pyrimidine rings could be formed through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The 2-methyl-1,3-oxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms , and the pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the nitrogen atoms in the pyrazole and pyrimidine rings could potentially act as nucleophiles in reactions with electrophiles . The oxazole ring could potentially undergo reactions at the carbon atom between the oxygen and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups . Its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is highly reactive, it could pose a risk of causing chemical burns or fires . If it is toxic, it could pose a risk of causing harm if ingested, inhaled, or in contact with the skin .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential uses . For example, it could be studied for potential use as a pharmaceutical drug, a catalyst in chemical reactions, or a material in electronic devices .

properties

IUPAC Name

2-methyl-4-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-13-22-16(12-25-13)11-24-5-3-17(4-6-24)26-18-19-7-14(8-20-18)15-9-21-23(2)10-15/h7-10,12,17H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJSACJJMPQCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

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